1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate
Description
“1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate” is a chemical compound with the molecular formula C21H47NO7S . It has an average mass of 457.665 Da and a monoisotopic mass of 457.307312 Da . This compound is also known by other names such as TIPA-Lauryl sulfate and Triisopropanolamine lauryl sulfate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 21 carbon atoms, 47 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific 3D structure information was not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, average mass, and monoisotopic mass . Unfortunately, specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others were not available in the search results .Properties
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-4-9(13)10(5-7(2)11)6-8(3)12/h2-12H2,1H3,(H,13,14,15);7-9,11-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZJREIFCSWVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H47NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66161-60-2 | |
Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris(2-propanol) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066161602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris[2-propanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decyl hydrogen sulphate, compound with 1,1',1''-nitrilotripropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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